molecular formula C14H19FN2O B248978 1-(3-Fluorobenzoyl)-4-isopropylpiperazine

1-(3-Fluorobenzoyl)-4-isopropylpiperazine

Cat. No. B248978
M. Wt: 250.31 g/mol
InChI Key: RDSYFRCEAPPKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorobenzoyl)-4-isopropylpiperazine, also known as pFPP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that is similar in structure to benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP). pFPP has gained interest in scientific research due to its potential use as a tool in studying the central nervous system and its effects on behavior.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzoyl)-4-isopropylpiperazine is not fully understood. It is believed to act as a dopamine and serotonin releaser, similar to BZP and TFMPP. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant effects observed.
Biochemical and Physiological Effects:
1-(3-Fluorobenzoyl)-4-isopropylpiperazine has been shown to have stimulant effects in animals, including increased locomotor activity and hyperthermia. It has also been shown to increase the levels of dopamine and serotonin in the brain. 1-(3-Fluorobenzoyl)-4-isopropylpiperazine has been found to have a low toxicity profile and does not appear to produce significant adverse effects at low doses.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-Fluorobenzoyl)-4-isopropylpiperazine in laboratory experiments include its relatively simple synthesis and its stimulant properties, which make it a useful tool for studying the central nervous system and its effects on behavior. However, the limitations of using 1-(3-Fluorobenzoyl)-4-isopropylpiperazine include its potential for abuse and its lack of specificity for dopamine and serotonin receptors.

Future Directions

Future research on 1-(3-Fluorobenzoyl)-4-isopropylpiperazine could focus on its potential therapeutic applications, such as its use in the treatment of psychiatric disorders. Additionally, further studies could investigate the mechanisms underlying its stimulant effects and its potential for abuse. The development of more specific dopamine and serotonin releasers could also be explored.

Synthesis Methods

The synthesis of 1-(3-Fluorobenzoyl)-4-isopropylpiperazine involves the reaction of 3-fluorobenzoic acid with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with piperazine to produce 1-(3-Fluorobenzoyl)-4-isopropylpiperazine. The synthesis of 1-(3-Fluorobenzoyl)-4-isopropylpiperazine is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

PFPP has been used in scientific research as a tool to study the central nervous system and its effects on behavior. It has been shown to have stimulant properties and can increase locomotor activity in animals. 1-(3-Fluorobenzoyl)-4-isopropylpiperazine has also been used in studies investigating the role of dopamine and serotonin in the brain.

properties

Product Name

1-(3-Fluorobenzoyl)-4-isopropylpiperazine

Molecular Formula

C14H19FN2O

Molecular Weight

250.31 g/mol

IUPAC Name

(3-fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H19FN2O/c1-11(2)16-6-8-17(9-7-16)14(18)12-4-3-5-13(15)10-12/h3-5,10-11H,6-9H2,1-2H3

InChI Key

RDSYFRCEAPPKOM-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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